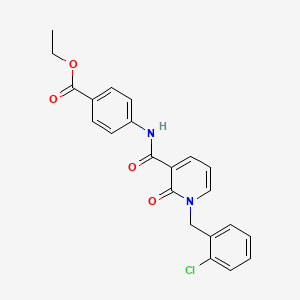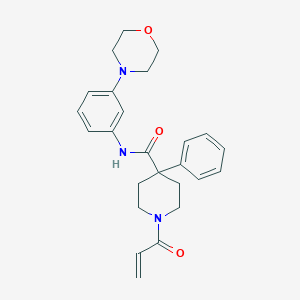
N-(3-Morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide” is a synthetic organic compound . The metabolism mechanism of this compound, mediated by CYP3A4 Cytochrome, has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations .
Synthesis Analysis
A series of fluorinated N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives were synthesized using ionic liquid as solvent and base . All the synthesized compounds were tested for their antibacterial activities .Molecular Structure Analysis
The metabolism mechanism of this compound involves two different orientations of the phenyl ring for substrate approach toward the oxyferryl center, imposing two subsequent rearrangement pathways . Starting from σ-complex in perpendicular orientation, the enzymatic mechanism involves a consecutive proton shuttle intermediate, which further leads to the formation of alcohol and ketone .Chemical Reactions Analysis
The metabolism mechanism of this compound, mediated by CYP3A4 Cytochrome, has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations . Two different orientations of the phenyl ring for substrate approach toward the oxyferryl center have been investigated .Mecanismo De Acción
The metabolism mechanism of this compound, mediated by CYP3A4 Cytochrome, has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations . Two different orientations of the phenyl ring for substrate approach toward the oxyferryl center, imposing two subsequent rearrangement pathways have been investigated .
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-2-23(29)28-13-11-25(12-14-28,20-7-4-3-5-8-20)24(30)26-21-9-6-10-22(19-21)27-15-17-31-18-16-27/h2-10,19H,1,11-18H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDUIISWKUGQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


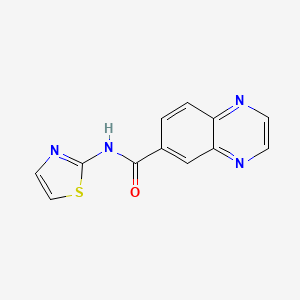
![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)
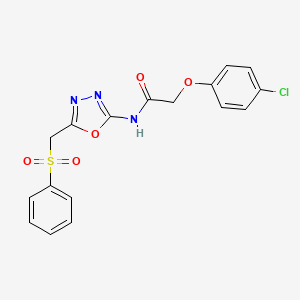
![Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2617804.png)
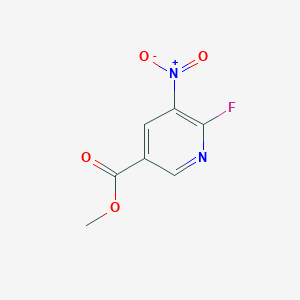
![[4-[[6-(Dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2617807.png)
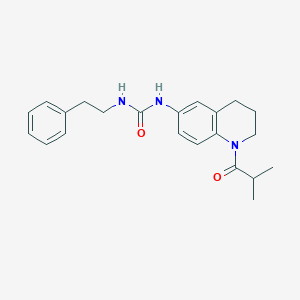
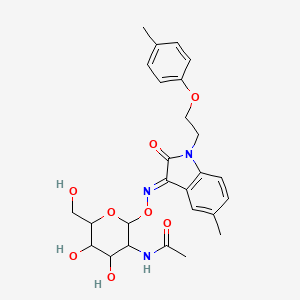
![3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B2617812.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B2617813.png)
![N-[1-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2617814.png)
